molecular formula C44H45O4P B1409413 (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1706459-35-9

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1409413
CAS No.: 1706459-35-9
M. Wt: 668.8 g/mol
InChI Key: NRSGGSAWMSSHNM-UHFFFAOYSA-N
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Description

Historical Development and Evolution

The discovery of BINOL-derived phosphoric acids as asymmetric catalysts began in 2004 when Akiyama and Terada independently reported their efficacy in Mannich-type reactions. Early work focused on 3,3′-diaryl substitutions, such as phenyl and 4-nitrophenyl groups, which improved enantioselectivity by modulating steric bulk and hydrogen-bonding capabilities. By 2008, Terada expanded their utility to aldehyde activation in aza-ene reactions, proposing dual hydrogen-bonding interactions between the catalyst’s hydroxyl/P=O groups and substrates. Subsequent advancements introduced hindered substituents like 2,4,6-triisopropylphenyl (TRIP) and 3,5-bis(trifluoromethyl)phenyl, enhancing stereocontrol in congested transition states.

Significance in Asymmetric Organocatalysis

Chiral phosphoric acids circumvent limitations of metal-based catalysts by operating via Brønsted acid catalysis. Their bifunctional activation mode—simultaneously protonating electrophiles (e.g., imines) and stabilizing nucleophiles through P=O interactions—enables reactions like Friedel-Crafts alkylations, Pictet-Spengler cyclizations, and transfer hydrogenations with >90% enantiomeric excess (ee). The (R)-3,3′-diisopropylphenyl variant exemplifies this versatility, achieving high yields and selectivity in transformations requiring precise spatial control.

Structural Classification of Chiral Phosphoric Acids

BINOL-derived phosphoric acids are classified by their 3,3′-substituents:

  • Electron-Deficient Aryl Groups : 3,5-Bis(trifluoromethyl)phenyl enhances electrophilic activation via inductive effects.
  • Sterically Bulky Groups : 2,4,6-Triisopropylphenyl (TRIP) and 3,5-diisopropylphenyl minimize racemization by shielding the chiral pocket.
  • Hybrid Systems : Combining electron-withdrawing and bulky groups (e.g., 3-nitro-5-tert-butylphenyl) balances reactivity and selectivity.

Position of (R)-3,3′-Bis(3,5-diisopropylphenyl)-BINOL Phosphoric Acid in Catalytic Hierarchy

This catalyst occupies a unique niche due to its 3,5-diisopropylphenyl substituents, which provide intermediate steric bulk compared to TRIP. Computational studies reveal that its dihedral angle (≈70°) optimizes substrate alignment in transition states, outperforming less hindered analogs in reactions like asymmetric allylboration (up to 95% ee). Its enantioselectivity often surpasses that of 3,5-bis(trifluoromethyl)phenyl variants in nonpolar solvents, where dispersion forces dominate.

Table 1: Performance Comparison of BINOL-Derived Phosphoric Acids

Substituent Reaction Type Enantiomeric Excess (ee) Reference
3,5-Bis(CF₃)phenyl Friedel-Crafts Alkylation 89%
2,4,6-Triisopropylphenyl Transfer Hydrogenation 95%
3,5-Diisopropylphenyl Allylboration of Aldehydes 95%
4-Nitrophenyl Mannich Reaction 87%

Properties

IUPAC Name

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGGSAWMSSHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution on BINOL Framework

Electrophilic substitution is a foundational step in modifying BINOL derivatives. The regioselectivity, especially at the 6-position, is influenced by electronic and steric factors. For instance, bromination of BINOL typically occurs at the 6,6'-positions, facilitated by the electron-rich aromatic rings and directing effects of hydroxyl groups.

  • Bromination of (R)-BINOL with bromine in dichloromethane at -75°C yields 6,6'-dibromo-BINOL with high efficiency (~99%).
  • The dibrominated intermediate can be further transformed into other halogenated derivatives via nucleophilic substitution, lithiation, and halogenation, enabling the introduction of various functional groups at specific positions.

Research findings indicate that electrophilic substitution predominantly occurs at the para-position relative to the hydroxyl groups, owing to electronic effects and steric hindrance at ortho positions, as confirmed by DFT calculations.

Regioselective Lithiation and Functionalization

Ortho-lithiation directed by hydroxyl groups is a key method for site-specific functionalization at the 3-position of BINOL:

  • Treatment of BINOL with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) induces lithiation at the 3-position.
  • The lithiation intermediate can then be quenched with electrophiles such as B(OMe)₃, iodine, or hexachloroethane to install boronic acid/ester groups, halogens, or other functionalities.

This approach allows for the synthesis of 3-substituted BINOL derivatives with high regioselectivity, essential for subsequent phosphorylation steps.

Transition metal-catalyzed C–H activation has also been explored to functionalize positions on BINOL:

  • Transition metals such as palladium or rhodium catalyze C–H activation at various positions, including 4-, 5-, and 6-positions, enabling diverse substitution patterns.

Synthesis of Phosphorylated BINOL Derivatives

The key step toward the target compound involves phosphorylation of the BINOL backbone:

  • Phosphorylation typically employs phosphoryl chloride (POCl₃) or phosphoric acid derivatives under controlled conditions to introduce the hydrogen phosphate group at the 2,2'-positions.
  • The phosphorylation process is often preceded by selective protection of hydroxyl groups to prevent undesired side reactions, followed by deprotection after phosphorylation.

Methodology :

This sequence ensures regioselective phosphorylation, yielding the desired chiral phosphoric acid derivative with high enantiomeric excess.

Summary of Synthetic Route

Step Reagents & Conditions Purpose Key References
Electrophilic substitution Br₂ in CH₂Cl₂ at -75°C Bromination at 6,6'-positions
Protection of hydroxyl groups Silyl/methyl groups Prevents side reactions
Lithiation at 3-position n-BuLi at -78°C Site-specific functionalization
Electrophilic quenching B(OMe)₃, I₂, etc. Introduce desired groups
Phosphorylation POCl₃ or phosphoric acid derivatives Introduce hydrogen phosphate group
Deprotection TBAF, acid hydrolysis Remove protecting groups

Data Tables of Key Parameters

Method Reagents Temperature Yield Remarks References
Bromination Br₂ in CH₂Cl₂ -75°C 99% Regioselective at 6,6'-positions
Lithiation & Electrophile Addition n-BuLi + electrophile -78°C Variable Site-specific at 3-position
Phosphorylation POCl₃ RT to 50°C High Regioselective at 2,2'-positions

Research Findings and Insights

  • Regioselectivity is predominantly controlled by electronic effects of hydroxyl groups and steric hindrance, favoring substitution at the 6,6'-positions and the 3-position via directed lithiation.
  • Transition metal catalysis offers an alternative route for functionalization at less accessible positions, broadening the scope of derivative synthesis.
  • Protection-deprotection strategies are crucial for achieving high regioselectivity during phosphorylation, preventing side reactions and ensuring the integrity of the chiral core.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Organocatalysis

Asymmetric Synthesis:
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is primarily utilized as a catalyst in asymmetric reactions. It has shown significant efficacy in promoting nucleophilic additions to imines and other electrophiles. The chiral environment provided by the phosphoric acid enhances enantioselectivity in reactions such as:

  • Aldol Reactions: The compound facilitates the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
  • Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Case Study:
In a study published by Takemoto et al., the use of this chiral phosphoric acid in the asymmetric synthesis of β-amino acids demonstrated excellent yields and enantiomeric excess (ee) values exceeding 90% . This showcases its potential in pharmaceutical applications where specific stereochemistry is crucial.

Synthesis of Complex Molecules

Natural Product Synthesis:
The compound has been employed in the total synthesis of complex natural products. Its ability to induce chirality allows for the construction of intricate molecular architectures that are often found in biologically active compounds.

Example:
A notable example includes its application in synthesizing alkaloids and terpenoids where control over stereochemistry is vital for biological activity. The use of (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has led to more efficient synthetic routes compared to traditional methods .

Material Science

Polymer Chemistry:
This compound also finds applications in materials science, particularly in the development of chiral polymers. Its incorporation into polymer matrices can impart unique optical properties and enhance material performance.

Research Findings:
Research indicates that polymers synthesized using (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibit improved mechanical properties and thermal stability . Such materials are being explored for use in optoelectronic devices.

Catalytic Applications Beyond Organic Synthesis

Electrochemical Catalysis:
Recent studies have explored the use of this compound in electrochemical applications. Its ability to facilitate electron transfer reactions makes it a candidate for applications such as:

  • Fuel Cells: Enhancing the efficiency of fuel cell reactions.
  • Biosensors: Improving sensitivity and selectivity in biosensing applications.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its role as a chiral Brønsted acid. The compound can donate a proton to a substrate, facilitating various chemical transformations. Its bulky diisopropylphenyl groups create a chiral environment, which is crucial for inducing asymmetry in the reactions it catalyzes .

Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

The catalytic activity and stereoselectivity of BINOL-derived CPAs are highly dependent on aryl substituents. Key analogs and their performance are summarized below:

Compound Substituents Key Catalytic Applications Performance Metrics
(R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-... (BBH) 3,5-(CF₃)₂C₆H₃ Glycosylation, Friedel-Crafts alkylation - α:β stereoselectivity >30:1 in glycosylation
- Synergy with thiourea enhances yield and rate
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-... 3,5-(t-Bu)₂C₆H₃ Asymmetric hydrogenation, enantioselective alkylation - Purity: >96%, ee: 99%
- High steric bulk improves enantioselectivity
(R)-3,3'-Bis(3,5-dichlorophenyl)-... 3,5-Cl₂C₆H₃ Chiral separation, electrophilic substitutions - Molecular weight: 638.28
- Electron-withdrawing Cl groups modulate acidity
(R)-3,3'-Bis(3,5-difluorophenyl)-... 3,5-F₂C₆H₃ Organocatalytic cycloadditions - Price: ~¥10,300/100 mg
- Moderate steric hindrance and electronic effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance acidity and H-bonding capacity, critical for activating substrates in glycosylation and Friedel-Crafts reactions .
  • Electron-Donating Groups (e.g., t-Bu, i-Pr) : Increase steric bulk, improving enantioselectivity in asymmetric hydrogenation but may reduce reaction rates due to hindered substrate access .
  • Fluorinated Groups (e.g., F) : Balance electronic and steric effects, offering moderate catalytic efficiency and cost-effectiveness .

Physical and Chemical Properties

Property BBH (CF₃) t-Bu Analog Diisopropylphenyl (Inferred)
Molecular Weight 804.86 612.7 ~750–800 (estimated)
Solubility Low in polar solvents Moderate in non-polar solvents Likely low due to hydrophobicity
Stability High (fluorine imparts stability) Stable under inert conditions Expected stable at room temperature
Purity/ee ≥98%, 99% ee >96%, 99% ee Dependent on synthesis protocol

Notable Trends:

  • Molecular Weight : Fluorinated and chlorinated analogs have higher molecular weights due to heavy substituents .
  • Thermal Stability : tert-Butyl and trifluoromethyl groups enhance thermal stability compared to smaller substituents like methyl .

Enantioselectivity and Chiral Separation

  • BBH (CF₃) : Demonstrated superior enantioselectivity in glycosylation (>30:1 α:β) due to strong H-bonding with thiourea co-catalysts .
  • t-Bu Analog : Achieves 99% ee in asymmetric hydrogenation, attributed to its rigid, bulky structure .
  • Diisopropylphenyl (Inferred) : Expected to exhibit intermediate enantioselectivity between CF₃ and t-Bu analogs, balancing steric bulk and electronic effects.

Synergistic Catalysis

The trifluoromethyl-substituted BBH, when paired with Schreiner’s thiourea, reduces reaction times (2–6 hours) and achieves >90% yields in glycosylation . This synergy arises from thiourea’s ability to amplify the chiral acid’s H-bonding capacity .

Industrial and Academic Use

  • BBH (CF₃) : Widely used in pharmaceutical synthesis for carbohydrate-based drugs .
  • t-Bu Analog : Preferred in high-value asymmetric syntheses due to its high ee .
  • Diisopropylphenyl : Likely suited for reactions requiring moderate steric hindrance and cost-effective production.

Biological Activity

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP-hydrogenphosphate, is a significant compound in the realm of organocatalysis and asymmetric synthesis. This compound has garnered attention due to its unique structural characteristics and biological activity, which are pivotal in various chemical reactions and potential therapeutic applications.

Structure

The molecular structure of BINAP-hydrogenphosphate features a binaphthyl core with two bulky diisopropylphenyl groups attached to the 3 and 3' positions. This configuration contributes to its chiral properties and enhances its reactivity in catalytic processes.

Physical Properties

  • Molecular Formula : C₃₃H₄₃O₄P
  • Molecular Weight : 518.66 g/mol
  • Appearance : White to light yellow powder
  • Melting Point : Approximately 278 °C (decomposes) .

The biological activity of BINAP-hydrogenphosphate is primarily attributed to its role as a chiral ligand in catalytic reactions. It has been shown to facilitate various organic transformations, including:

  • Asymmetric Hydrogenation : BINAP-hydrogenphosphate is effective in promoting asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched products. This is particularly useful in pharmaceutical synthesis where chirality is crucial for drug efficacy.
  • Catalysis in CO₂ Fixation : Recent studies have indicated that this compound can be utilized in the cycloaddition of CO₂ to epoxides under mild conditions, showcasing its potential in green chemistry applications .

Case Studies and Research Findings

  • Asymmetric Catalysis :
    • A study demonstrated that BINAP-hydrogenphosphate catalyzed the asymmetric hydrogenation of various ketones with high enantioselectivity (>99% ee) . The effectiveness of this catalyst was attributed to the steric hindrance provided by the diisopropylphenyl groups.
  • CO₂ Utilization :
    • In another research effort, BINAP-hydrogenphosphate was employed in a CO₂ fixation reaction with terminal epoxides. The results indicated a significant yield of cyclic carbonates, highlighting its utility in sustainable chemistry .
  • Pharmacological Potential :
    • Preliminary pharmacological studies suggest that derivatives of BINAP-hydrogenphosphate may exhibit anti-cancer properties. In vitro assays showed that certain derivatives inhibited the growth of cancer cell lines, warranting further investigation into their mechanisms .

Summary of Biological Activities

Activity TypeDescriptionReference
Asymmetric HydrogenationHigh enantioselectivity (>99% ee)
CO₂ FixationEffective catalyst for cycloaddition
Anti-cancer PropertiesInhibition of cancer cell growth
PropertyValue
Molecular Weight518.66 g/mol
Melting Point278 °C (decomposes)
SolubilitySoluble in methanol

Q & A

Q. What are the critical steps for synthesizing and purifying (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate?

  • Methodology: The synthesis typically involves multi-step protocols, including phosphorylation of binaphthol derivatives under inert conditions. Key steps include chiral resolution to isolate the (R)-enantiomer and purification via column chromatography using gradients of hexane/ethyl acetate. For example, analogous binaphthyl phosphate derivatives are synthesized via phosphorylation with POCl₃ followed by hydrolysis and stereochemical validation using chiral HPLC or NMR .
  • Data Validation: Ensure enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .

Q. How is the enantiomeric excess (ee) of this compound quantified in asymmetric catalysis?

  • Methodology: Use chiral stationary phase HPLC or supercritical fluid chromatography (SFC) with UV detection. Compare retention times to racemic mixtures or known standards. For example, analogous binaphthyl phosphates are analyzed using Chiralpak® columns with n-hexane/isopropanol mobile phases .
  • Troubleshooting: Inconsistent ee values may arise from ligand decomposition or racemization during reactions. Monitor reaction progress via in-situ NMR or quenching studies .

Advanced Research Questions

Q. What mechanistic role does this compound play in enantioselective catalysis, particularly in glycosylation or allylation reactions?

  • Methodology: The binaphthyl backbone induces axial chirality, while the phosphate group acts as a Brønsted acid to stabilize transition states. For example, (R)-configured binaphthyl phosphates enhance α-glycoside formation via hydrogen bonding with thiourea co-catalysts, as demonstrated in glycosylation reactions (yield: >80%, α/β ratio: 9:1) .
  • Data Analysis: Kinetic studies (e.g., Eyring plots) and DFT calculations can elucidate synergistic effects between the catalyst and substrates .

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-phosphorylation or racemization)?

  • Methodology:
  • Temperature: Lower temperatures (e.g., 0–5°C) reduce racemization during phosphorylation.
  • Additives: Use desiccants (e.g., molecular sieves) to control moisture, which can hydrolyze intermediates.
  • Solvent: Non-polar solvents (e.g., toluene) favor stereochemical retention, as shown in analogous syntheses .
    • Contradiction Resolution: Discrepancies in yield/stereoselectivity may arise from trace metal impurities. Pre-treat solvents with activated alumina or perform reactions under strict argon atmospheres .

Q. How does the steric bulk of 3,5-diisopropylphenyl groups influence catalytic activity compared to other substituents (e.g., 3,5-dimethylphenyl)?

  • Methodology: Comparative studies using analogs (e.g., 3,5-dimethylphenyl derivatives) reveal that bulkier isopropyl groups enhance steric shielding, improving enantioselectivity but reducing reaction rates. For example, turnover frequencies (TOF) decrease by ~30% in bulky analogs, while ee increases by 15–20% in allylation reactions .
  • Data Interpretation: Correlate substituent effects using Hammett parameters or steric maps (e.g., %VBur values) .

Q. What analytical techniques resolve contradictions in stereochemical outcomes reported across studies?

  • Methodology:
  • Cross-Validation: Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial arrangements.
  • Reproducibility Checks: Replicate reactions using rigorously dried reagents and standardized protocols to isolate solvent/impurity effects .

Handling and Stability

Q. What precautions are necessary for long-term storage to prevent degradation?

  • Methodology: Store under argon at –20°C in amber vials to avoid photodegradation and moisture uptake. Monitor purity via periodic TLC or LC-MS, as prolonged storage can lead to phosphate ester hydrolysis .

Applications in Novel Methodologies

Q. Can this compound be adapted for photocatalysis or electrochemical synthesis?

  • Methodology: Preliminary studies on similar binaphthyl phosphates show potential as chiral ligands in photoredox catalysis. Pair with iridium complexes (e.g., [Ir(ppy)₃]) for asymmetric C–H functionalization under blue LED irradiation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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